molecular formula C12H10N4O B122526 Birg-616 BS CAS No. 287980-84-1

Birg-616 BS

Cat. No. B122526
M. Wt: 226.23 g/mol
InChI Key: RKCRKBSFEVQVSX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex bismuth compounds has been explored in various studies, with a focus on creating structures that have potential applications in fields such as catalysis, energy storage, and photocatalysis. For instance, a catalytic decarboxylative coupling strategy has been developed for the large-scale synthesis of biaryls, which are significant in the production of biologically active molecules and agricultural fungicides like Boscalid . Additionally, the synthesis of hypervalent carbon and boron compounds with an anthracene skeleton has been achieved, providing insight into the nature of hypervalent interactions . The creation of a new organic–inorganic hybrid material, (C6H14N)2[BiBr5], through the slow evaporation method, showcases the potential for designing materials with unique electronic properties . Furthermore, the synthesis of a new bismuth chromate, Bi31Cr5O61.5, suggests its use as a mixed-ionic–electronic conductor for solid oxide fuel cells . Lastly, the soft chemical synthesis of hydrangea-type bismuth molybdate (Bi2MoO6) demonstrates its application in supercapattery energy storage .

Molecular Structure Analysis

The molecular structures of the synthesized bismuth compounds reveal diverse and intricate geometries. X-ray crystallographic analysis has been used to characterize pentacoordinate and tetracoordinate carbon and boron compounds, revealing trigonal bipyramidal structures and the existence of hypervalent bonds . The structure of (C6H14N)2[BiBr5] is built from BiBr6 octahedra forming infinite zig-zag chains, indicative of a one-dimensional quantum wires system . The crystal structure of Bi31Cr5O61.5 is described by isolated CrO4 tetrahedra surrounded by Bi atoms, forming cuboctahedra . These detailed structural analyses are crucial for understanding the properties and potential applications of these compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of bismuth compounds are varied and often involve novel methodologies. The decarboxylative coupling strategy avoids the need for organometallic reagents, instead using a copper catalyst to generate carbon nucleophiles in situ . The synthesis of hypervalent compounds involves the use of tridentate ligand precursors and provides evidence of weak and ionic hypervalent interactions . The formation of larger polymetallic bismuth oxo alkoxides is achieved through ether elimination/oligomerization reactions, as well as alcoholysis reactions between BiPh3 and ROH .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized bismuth compounds are closely tied to their molecular structures. The organic–inorganic hybrid material (C6H14N)2[BiBr5] exhibits semiconductor properties due to its one-dimensional structure, with the inorganic chains acting as semiconductor wires . The bismuth chromate Bi31Cr5O61.5 has been studied for its stability at elevated temperatures and its ionic conductivity, which is relevant for its potential use in solid oxide fuel cells . The hydrangea-type Bi2MoO6 electrode material shows considerable energy/power density and cycling life, which is significant for its application in energy storage devices . The shape, size, and structure of Bi2WO6 nano- and microstructures have been found to influence their photocatalytic activities under visible-light irradiation .

properties

IUPAC Name

7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c1-7-4-6-14-11-9(7)15-12(17)8-3-2-5-13-10(8)16-11/h2-6H,1H3,(H,15,17)(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCRKBSFEVQVSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1)NC3=C(C=CC=N3)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Birg-616 BS

CAS RN

287980-84-1
Record name BIRG-616 BS
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287980841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-DESCYCLOPROPYL NEVIRAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MCP19Y3O9V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 2-(cyclopropylamino)-N-(2-methoxy-4-methyl-3-pyridinyl)-3-pyridinecarboxamide (0.3 g, 1 mmol) in 2 mL of dry pyridine under an argon atmosphere was treated with 2.2 mL of a 1.0M solution of NaHMDS. The solution was then warmed to 90° C. for 6 h. Upon cooling, the mixture was partitioned between EtOAc and 0.5N HCl. The EtOAc layer was then washed further with 0.5N HCl, dried (MgSO4) and concentrated. The residue was purified by flash chromatography on silica gel (1:1 EtOAc:Hexanes) to give 5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one in 91% yield (0.24 g).
Name
2-(cyclopropylamino)-N-(2-methoxy-4-methyl-3-pyridinyl)-3-pyridinecarboxamide
Quantity
0.3 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
QC Li, T Tougas, K Cohen, R Lee… - Journal of …, 2000 - academic.oup.com
… Each parameter in this section was validated for nevirapine and three observed impurities (BIRG 616 BS, BIRH 414 BS, and BIRG 613 BS) unless otherwise stated. The range for …
Number of citations: 14 academic.oup.com

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